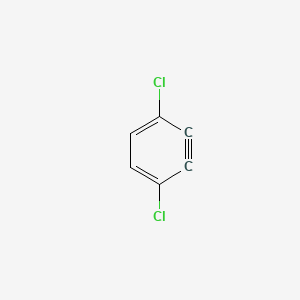
1,3-Cyclohexadien-5-yne, 1,4-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is an organic compound with the molecular formula C6H2Cl2. It is a derivative of cyclohexadiene, characterized by the presence of two chlorine atoms and a triple bond within the cyclohexadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cyclohexadiene followed by dehydrohalogenation. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and a base like potassium tert-butoxide to facilitate the elimination of hydrogen chloride.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- may involve continuous flow processes to ensure efficient and controlled chlorination and dehydrohalogenation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different cyclohexadiene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclohexadiene and cyclohexene derivatives.
Substitution: Various substituted cyclohexadiene compounds depending on the nucleophile used.
科学研究应用
1,3-Cyclohexadien-5-yne, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- involves its interaction with molecular targets through its reactive triple bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
Similar Compounds
1,3-Cyclohexadiene: Lacks the triple bond and chlorine atoms, making it less reactive in certain reactions.
1,4-Cyclohexadiene: An isomer with different placement of double bonds, leading to distinct reactivity.
1,2-Dichlorocyclohexane: Contains chlorine atoms but lacks the triple bond, resulting in different chemical behavior.
Uniqueness
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is unique due to the combination of a triple bond and chlorine atoms within the cyclohexadiene ring. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
属性
CAS 编号 |
73513-56-1 |
|---|---|
分子式 |
C6H2Cl2 |
分子量 |
144.98 g/mol |
IUPAC 名称 |
1,4-dichlorocyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H2Cl2/c7-5-1-2-6(8)4-3-5/h1-2H |
InChI 键 |
BMCWIYJTZUFEDG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C#CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
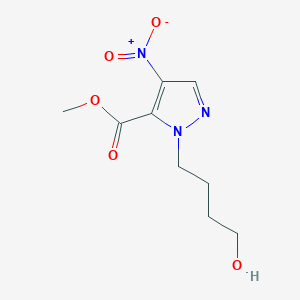
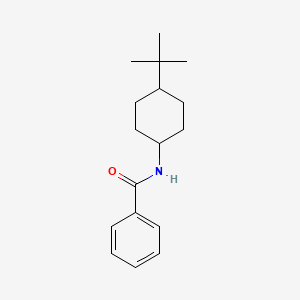
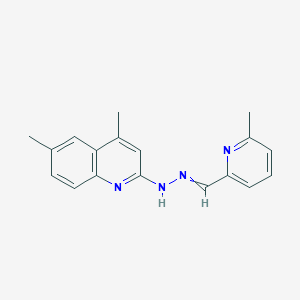

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
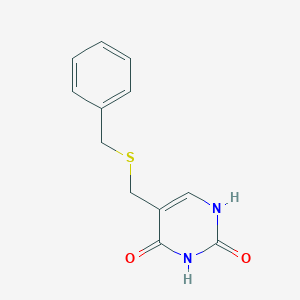
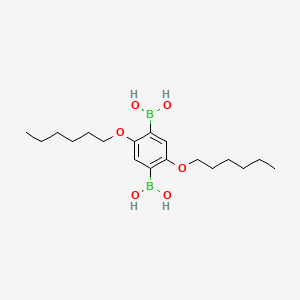

![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
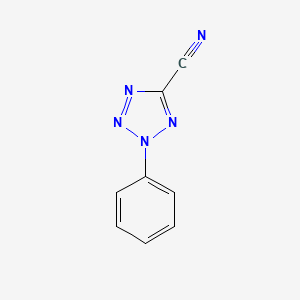

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
